Product packaging for (5-Methylquinolin-8-yl)methanol(Cat. No.:)

(5-Methylquinolin-8-yl)methanol

Cat. No.: B15071221
M. Wt: 173.21 g/mol
InChI Key: KMCSFCFOMPVPMT-UHFFFAOYSA-N
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Description

(5-Methylquinolin-8-yl)methanol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B15071221 (5-Methylquinolin-8-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(5-methylquinolin-8-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-4-5-9(7-13)11-10(8)3-2-6-12-11/h2-6,13H,7H2,1H3

InChI Key

KMCSFCFOMPVPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)CO

Origin of Product

United States

The Significance of Substituted Quinoline Scaffolds in Contemporary Organic Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. researchgate.netresearchgate.netresearchgate.net Its presence in a wide array of natural products with significant biological activities has long inspired the development of synthetic quinoline derivatives. researchgate.net The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse range of pharmacological and physicochemical properties. nih.gov

Substituted quinolines are integral to the development of therapeutic agents, with well-known examples including antimalarials like quinine (B1679958) and chloroquine, as well as antibacterial and anticancer drugs. researchgate.net The ability of the quinoline nucleus to interact with biological targets, such as enzymes and receptors, is a key factor driving its prevalence in drug discovery programs. nih.govrsc.org For instance, 8-hydroxyquinoline (B1678124) and its derivatives are known for their metal-chelating properties, which are implicated in their anticancer, antibacterial, and neuroprotective effects. nih.govnih.gov The introduction of various substituents onto the quinoline core can modulate its electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity and pharmacokinetic properties. nih.gov

Table 1: Prominent Biologically Active Quinoline Derivatives

Compound NameCore StructureKey Biological Activity
QuinineQuinolineAntimalarial
ChloroquineQuinolineAntimalarial, Anti-inflammatory
CiprofloxacinFluoroquinoloneAntibacterial
CamptothecinQuinoline AlkaloidAnticancer
8-HydroxyquinolineQuinolineAnticancer, Antibacterial, Neuroprotective

Overview of Methanol Substituted Quinoline Derivatives in Scholarly Contexts

Methanol-substituted quinolines, such as (5-Methylquinolin-8-yl)methanol, represent a specific class of derivatives where a hydroxymethyl group is attached to the quinoline (B57606) core. This substituent introduces a primary alcohol functionality, which can serve as a versatile synthetic handle for further molecular elaboration. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can participate in esterification and etherification reactions. This chemical reactivity allows for the construction of more complex molecules and the introduction of diverse functional groups.

While specific research on this compound is not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights. For instance, research on other hydroxymethyl-substituted quinolines has explored their potential as ligands for metal complexes. rsc.org The nitrogen atom of the quinoline ring and the oxygen atom of the methanol (B129727) substituent can act as coordination sites, forming stable complexes with various transition metals. These metal complexes have been investigated for their catalytic activity and potential applications in materials science. rsc.orgias.ac.in

Furthermore, the synthesis of various substituted quinolin-8-ol derivatives, which are structurally related to this compound, has been a subject of considerable interest. researchgate.net These studies often focus on the development of new synthetic methodologies and the evaluation of the biological activities of the resulting compounds, such as their antimicrobial and anticancer properties. researchgate.net For example, a series of 5-((4-alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives were synthesized and showed promising antibacterial activity. researchgate.net

Table 2: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound(Quinolin-5-yl)methanol
Molecular Formula C11H11NOC10H9NO eurjchem.com
Molecular Weight 173.21 g/mol 159.18 g/mol eurjchem.com
CAS Number 207669-79-416178-42-0 eurjchem.com

Research Trajectories and Future Directions for 5 Methylquinolin 8 Yl Methanol Studies

Classical and Modern Approaches to Quinoline Core Synthesis

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. rsc.org Over the decades, numerous methods have been developed for its synthesis, ranging from classical name reactions to modern catalytic approaches. masterorganicchemistry.com

Several classical reactions have stood the test of time and remain fundamental to quinoline synthesis.

The Skraup synthesis, first reported in 1880, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form a quinoline. rsc.org A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. chemicalbook.com

The mechanism of the Skraup-Doebner-von Miller reaction is thought to involve the initial formation of an α,β-unsaturated carbonyl compound in situ (e.g., acrolein from glycerol). The aniline then undergoes a conjugate addition to this species. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. chemicalbook.combldpharm.com Isotope labeling studies have suggested a fragmentation-recombination mechanism, where the initial adduct can fragment into an imine and a ketone, which then recombine to form the product. chemicalbook.com

For the synthesis of a 5-methylquinoline (B1294701) derivative, one could start with m-toluidine (B57737). The reaction with an α,β-unsaturated carbonyl compound would lead to a mixture of 5-methyl and 7-methylquinoline (B44030) isomers. brieflands.comnih.gov

Table 1: Key Features of Skraup-Doebner-von Miller Reactions
FeatureDescription
Reactants Aniline, glycerol (Skraup) or α,β-unsaturated carbonyl (Doebner-von Miller), acid catalyst, oxidizing agent.
Key Intermediate α,β-Unsaturated carbonyl compound, conjugate addition adduct.
Mechanism Conjugate addition, cyclization, dehydration, oxidation.
Regioselectivity With meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often formed.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, catalyzed by either acid or base. sigmaaldrich.comresearchgate.net This method offers a high degree of versatility for the synthesis of polysubstituted quinolines. researchgate.net

Two primary mechanistic pathways are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) condensation followed by cyclization and dehydration. The second pathway suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol reaction to form the quinoline product. sigmaaldrich.com

The Pfitzinger reaction is a variation of the Friedländer synthesis that uses isatin (B1672199) or its derivatives as the starting material, which are reacted with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. rsc.orgmasterorganicchemistry.com

Table 2: Comparison of Friedländer and Pfitzinger Reactions
ReactionStarting MaterialsProduct
Friedländer 2-Aminoaryl aldehyde/ketone + α-Methylene carbonylSubstituted quinoline
Pfitzinger Isatin + Carbonyl compoundQuinoline-4-carboxylic acid

The Povarov reaction is a [4+2] cycloaddition reaction between an aromatic imine (formed in situ from an aniline and a benzaldehyde) and an alkene to produce tetrahydroquinoline derivatives, which can then be oxidized to quinolines. rsc.org This multicomponent reaction is highly valuable for generating molecular complexity in a single step. google.com

The mechanism involves the formation of an electron-rich alkene (the dienophile) and an N-arylimine (the aza-diene). A Lewis or Brønsted acid catalyst activates the imine for the subsequent cycloaddition. Recent advancements have expanded the scope of the Povarov reaction, including the use of novel inputs and catalytic systems.

Once the quinoline core is formed, the introduction of substituents at specific positions is crucial. Regioselective functionalization can be achieved through classical electrophilic aromatic substitution or modern C-H activation strategies.

Electrophilic substitution on the quinoline ring generally occurs on the benzene ring portion, with the 5- and 8-positions being the most favored. rsc.org For instance, nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. The directing effects of existing substituents play a significant role in determining the position of further functionalization.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of quinolines, offering atom and step economy. By using appropriate directing groups and catalysts, it is possible to introduce a wide variety of functional groups at almost any position of the quinoline ring. brieflands.com

Mechanistic Investigations of Established Quinoline Annulation Reactions

Targeted Synthesis of this compound

The synthesis of the specific molecule this compound can be envisioned through a few plausible synthetic routes, starting from appropriately substituted quinoline precursors.

A likely approach involves the preparation of an intermediate, 5-methylquinoline-8-carbaldehyde, followed by its reduction. The aldehyde itself can be synthesized through various methods. One potential route is the Vilsmeier-Haack reaction on 5-methylquinoline.

Alternatively, a route starting from 8-bromo-5-methylquinoline (B1439347) could be employed. This would involve the formation of an organometallic intermediate, such as a Grignard reagent, which is then reacted with a suitable electrophile like formaldehyde (B43269).

Proposed Synthetic Route 1: Reduction of 5-methylquinoline-8-carbaldehyde

Synthesis of 5-methylquinoline: This can be achieved via a Skraup or Doebner-von Miller reaction starting from 3-methylaniline.

Formylation at the 8-position: The 5-methylquinoline can be formylated at the 8-position to yield 5-methylquinoline-8-carbaldehyde.

Reduction of the aldehyde: The final step is the reduction of the aldehyde group to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Proposed Synthetic Route 2: Grignard Reaction of 8-bromo-5-methylquinoline

Synthesis of 5-methylquinoline: As in the previous route.

Bromination at the 8-position: Regioselective bromination of 5-methylquinoline would yield 8-bromo-5-methylquinoline.

Formation of Grignard reagent: The 8-bromo-5-methylquinoline is reacted with magnesium metal in an etheral solvent to form the corresponding Grignard reagent, (5-methylquinolin-8-yl)magnesium bromide.

Reaction with formaldehyde: The Grignard reagent is then reacted with formaldehyde, followed by an acidic workup, to yield this compound.

Table 3: Potential Reagents for the Synthesis of this compound
StepReagents and Conditions
Aldehyde Reduction 5-methylquinoline-8-carbaldehyde, Sodium borohydride (NaBH₄), Methanol/Ethanol (B145695)
Grignard Reaction 8-bromo-5-methylquinoline, Magnesium (Mg), Dry ether (e.g., THF), Formaldehyde (HCHO), Acidic workup (e.g., aq. NH₄Cl)

Design of Precursor Molecules for Direct Introduction of the Methyl and Methanol Moieties

The synthesis of this compound often begins with precursor molecules that already contain the quinoline core or are designed to form it. A common strategy involves starting with a substituted aniline and employing classic quinoline syntheses like the Skraup or Doebner-von Miller reactions. pharmaguideline.comnih.gov

For instance, the Skraup synthesis could theoretically utilize m-toluidine and glycerol. This reaction, however, typically yields a mixture of 5-methylquinoline and 7-methylquinoline, necessitating subsequent separation. brieflands.com An alternative approach involves starting with a pre-functionalized quinoline. For example, 8-methylquinoline (B175542) can be a precursor, which is then further functionalized. chemicalbook.com

Another key precursor strategy involves the use of 2-aminophenols which can be reacted with acrolein derivatives to form the quinoline ring system. rsc.org Furthermore, the design of quinoline-based dihydrazone derivatives has been explored, which involves the condensation of quinoline-2-formaldehyde with a suitable hydrazine, showcasing how pre-formed quinoline aldehydes serve as vital precursors. nih.gov The design of these precursors is critical as it dictates the subsequent steps required to install the methanol group at the C-8 position.

Elucidation of Reaction Pathways and Intermediate Species

Understanding the reaction pathways is crucial for optimizing the synthesis of quinoline derivatives. In the Skraup synthesis, the reaction of aniline with glycerol proceeds through the dehydration of glycerol to acrolein. pharmaguideline.com Aniline then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com When using a substituted aniline like m-toluidine, this pathway leads to isomeric products. brieflands.com

For the functionalization of a pre-existing quinoline ring, such as the introduction of a methanol group, the pathway might involve several steps. One plausible route is the formylation of 5-methylquinoline at the 8-position, followed by reduction of the resulting aldehyde to the corresponding alcohol. Another pathway could involve the nitration of 5-methylquinoline to 5-methyl-8-nitroquinoline, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the alcohol. Research on the selective synthesis of 7-methyl-8-nitroquinoline (B1293703) highlights the complexities of regioselectivity in such reactions. brieflands.com

Catalytic cycles involving transition metals often proceed through well-defined intermediates. For example, rhodium(III)-catalyzed C-H activation of quinoline N-oxides involves the formation of a five-membered rhodacycle as a key intermediate before subsequent functionalization. nih.govacs.org

Optimization of Reaction Conditions and Reagent Selection

The efficiency and selectivity of quinoline synthesis are highly dependent on reaction conditions and the choice of reagents. Key parameters that are often optimized include the catalyst, solvent, temperature, and reaction time. nih.govresearchgate.net

In many classical syntheses, such as the Friedländer reaction, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, optimization can significantly improve yields. pharmaguideline.comresearchgate.net For example, using a binary mixture of water and acetic acid in the presence of sodium acetate (B1210297) has been shown to be effective for the synthesis of 2-styryl quinolines. researchgate.net

The table below illustrates the optimization of conditions for various quinoline syntheses, highlighting the impact of different catalysts and solvents.

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
Friedländer SynthesisFe3O4@Urea/HITh-SO3H MNPsSolvent-free80High nih.gov
Friedländer SynthesisFe3O4-IL-HSO4Solvent-free9085-96 nih.gov
Doebner-von MillerAg(I)-exchanged Montmorillonite K10Solvent-free120Good to Excellent clockss.org
One-Pot Quinoline SynthesisPotassium Hydroxide (B78521)-80- researchgate.net
Continuous SynthesisRu–Fe/γ-Al2O3Ethanol/Water-46-88 rsc.org

Advanced Synthetic Techniques for Quinoline Methanol Derivatives

Modern synthetic chemistry offers a range of advanced techniques that provide greater efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules like quinoline methanol derivatives.

Catalytic Approaches in Quinoline Synthesis

Catalysis plays a pivotal role in contemporary organic synthesis, enabling reactions that would otherwise be difficult or inefficient. nih.govacs.orgresearchgate.net

Transition metal catalysis has become a dominant tool for the synthesis and functionalization of quinolines. ias.ac.inresearchgate.net These methods allow for the construction of complex quinoline scaffolds from readily available starting materials. ias.ac.in

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions such as Suzuki, Heck, and Sonogashira, which can be employed to introduce various substituents onto the quinoline ring. ias.ac.in For example, a domino approach involving a palladium-catalyzed Sonogashira coupling has been used to construct quinoline motifs. ias.ac.in

Copper-Catalyzed Reactions: Copper catalysts are effective for various transformations, including C-H activation and the synthesis of quinolines from anilines. researchgate.net Copper-promoted Sonogashira coupling is also an attractive route for synthesizing intermediates for quinoline synthesis. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have been successfully used for the C-8 selective direct alkylation and alkynylation of quinoline N-oxides, demonstrating excellent regioselectivity under mild conditions. acs.org A notable development is the Rh(III)-catalyzed C(8)-H functionalization of quinolines that proceeds through simultaneous C-C and C-O bond formation. nih.gov

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for quinoline synthesis, enabling various intermolecular annulation and intramolecular cyclization reactions. rsc.org

Other Metals: Iron, nickel, and ruthenium have also been used to catalyze the synthesis of quinoline derivatives through various reaction pathways. ias.ac.inrsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a "green" alternative to metal-based catalysis. nih.govrsc.org This approach avoids the use of potentially toxic metals and often proceeds under mild conditions. nih.gov

In the context of quinoline synthesis, organocatalysts can facilitate various bond-forming reactions. For example, the Friedländer synthesis can be improved by using ionic liquids as catalysts, leading to shorter reaction times and high yields under solvent-free conditions. nih.gov The development of metal-free strategies for the functionalization of C(sp3)–H bonds and subsequent tandem cyclization provides an environmentally friendly route to quinoline derivatives. acs.orgnih.gov These methods offer a mild approach to C-C and C-N bond formation with excellent functional group tolerance. acs.orgnih.gov

Application of Nanocatalysts in Green Synthesis Protocols

The use of nanocatalysts in organic synthesis represents a significant advancement in green chemistry, offering high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. acs.org These attributes are particularly valuable in the synthesis of quinoline derivatives, where traditional methods often require harsh conditions and stoichiometric amounts of reagents. acs.org

Researchers have explored a variety of nanocatalysts for the synthesis of substituted quinolines, demonstrating improved yields and milder reaction conditions. For instance, magnetic nanoparticles such as Fe3O4 have been functionalized and used as efficient catalysts in the Friedlander protocol for quinoline synthesis. One study reported the use of Fe3O4 nanoparticles modified with amino groups to catalyze the reaction between α-methylene ketones and 2-aminoaryl ketones, affording diverse quinoline derivatives in good to excellent yields (68–96%) with a low catalyst loading at 60 °C in ethanol. nih.gov

Another innovative approach involves the use of metal-organic frameworks (MOFs) as nanocatalytic platforms. The nanomaterial IRMOF-3/PSTA/Cu has been successfully employed in a one-pot multicomponent synthesis of quinoline derivatives from anilines, benzaldehydes, and phenylacetylene. nih.gov This method, conducted at 80 °C in acetonitrile, resulted in excellent yields (85–96%), highlighting the high porosity and large surface area of the MOF-based catalyst. nih.gov

Furthermore, the development of heterogeneous nanocatalysts, such as potassium fluoride (B91410) on clinoptilolite nanoparticles (KF/clinoptilolite NPs), has enabled the green and proficient synthesis of quinoline derivatives through multicomponent reactions in aqueous media. taylorfrancis.com These nanocatalyzed protocols often feature short reaction times, high atom economy, and simple work-up procedures, aligning with the principles of sustainable chemistry. acs.orgbohrium.com

Table 1: Examples of Nanocatalysts in the Synthesis of Quinoline Derivatives

Catalyst Reactants Solvent Temperature (°C) Time Yield (%) Reference
Fe3O4@amino α-methylene ketones, 2-aminoaryl ketones Ethanol 60 2 h 68-96 nih.gov
IRMOF-3/PSTA/Cu Aniline derivatives, benzaldehyde, phenylacetylene CH3CN 80 - 85-96 nih.gov
KF/clinoptilolite NPs Isoquinoline (B145761), alkyl bromides, 2-hydroxyacetophenone, dimethyl carbonate Aqueous media 80 - - taylorfrancis.com
γ-Fe2O3@Cu-LDH@Cysteine-Pd - - - - - nih.gov

Solvent-Free and Microwave-Assisted Synthetic Protocols

In the pursuit of greener synthetic routes, solvent-free and microwave-assisted protocols have emerged as powerful tools for the synthesis of quinoline derivatives. These methods often lead to shorter reaction times, higher yields, and simplified purification processes compared to conventional heating methods. organic-chemistry.org

Microwave-assisted organic synthesis, in particular, has been shown to dramatically accelerate the Friedländer quinoline synthesis. nih.govcam.ac.uk One study demonstrated that by using neat acetic acid as both a solvent and an acid catalyst, the reaction of 2-aminophenylketones with cyclic ketones under microwave irradiation at 160 °C could be completed in just 5 minutes with excellent yields. nih.govcam.ac.uk This approach offers significant advantages over traditional methods that may require prolonged heating over several days and often result in poor yields. nih.govcam.ac.uk

Solvent-free conditions, often coupled with microwave irradiation, further enhance the green credentials of these synthetic protocols. nih.gov The use of ionic liquids, such as [Bmim]HSO4, as catalysts under microwave and solvent-free conditions has been reported for the efficient synthesis of a diverse range of quinoline derivatives from 2-aminoaryl aldehydes and ketones. benthamdirect.com This method avoids the use of volatile and often toxic organic solvents, thereby reducing environmental impact. organic-chemistry.org The combination of microwave heating and solvent-free reaction conditions represents a synergistic approach to sustainable chemical synthesis. organic-chemistry.orgnih.gov

Table 2: Solvent-Free and Microwave-Assisted Synthesis of Quinoline Derivatives

Method Catalyst Reactants Conditions Time Yield (%) Reference
Microwave-assisted Acetic Acid 2-Aminobenzophenone, 1-Acetyl-4-piperidone Neat, 160 °C 5 min Excellent nih.govcam.ac.uk
Microwave-assisted [Bmim]HSO4 2-Aminoaryl aldehydes/ketones Solvent-free - High benthamdirect.com
Microwave-assisted Hydrochloric acid 2-Aminobenzaldehyde, Ketones Neat, 400W 1.5-12 min Good researchgate.net
Microwave-assisted - N-arylamidine, Aldehydes Solvent-free - - frontiersin.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity. nih.govfrontiersin.org In the context of quinoline synthesis, MCRs provide a powerful tool for the construction of this important heterocyclic scaffold. sci-rad.com

The Povarov reaction, a formal aza-Diels-Alder reaction, is a well-established MCR for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. sci-rad.comnih.gov This reaction typically involves an aniline, an aldehyde, and an electron-rich alkene. sci-rad.com The use of Lewis or Brønsted acid catalysts is often employed to facilitate the reaction. mdpi.com For instance, the three-component Povarov reaction has been successfully catalyzed by various Lewis acids, with InCl3 showing high efficacy in certain cases. nih.gov The reaction can be performed in a stepwise or a one-pot multicomponent fashion, with the latter often providing higher yields. sci-rad.com

Other notable MCRs for quinoline synthesis include variations of the Friedländer synthesis and other novel domino reactions. These strategies allow for the rapid assembly of complex quinoline structures from simple and readily available starting materials, making them highly attractive for the construction of libraries of quinoline derivatives for various applications. The versatility of MCRs enables the introduction of a wide range of substituents onto the quinoline core, providing access to a diverse array of analogues.

Table 3: Multicomponent Reactions for the Synthesis of Quinoline Derivatives

Reaction Name Catalyst Reactants Product Type Yield (%) Reference
Povarov Reaction InCl3 N-substituted aniline, Aldehyde, Electron-rich olefin N-propargyl-1,2,3,4-tetrahydroquinoline High nih.gov
Povarov Reaction AlCl3 / Cu(OTf)2 N-aryl aldimine, Vinyl ether 2,4-disubstituted tetrahydroquinolines Moderate to Good sci-rad.com
Povarov Reaction FeCl3 3a, Aniline Quinolino-azaullazine (4) 86 rsc.org
Povarov Reaction Chiral Urea / PTSA Aniline, Glyoxolate, Dihydrofuran Tetrahydroquinoline Good nih.gov

Enantioselective Synthesis and Chiral Resolution of Quinoline Methanol Stereoisomers

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit distinct pharmacological activities. For quinoline methanols, which often possess a stereocenter at the carbinol carbon, the development of methods for their enantioselective synthesis and resolution is a critical area of research.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched compounds by employing a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. dntb.gov.uaresearchgate.net In the synthesis of chiral quinoline derivatives, chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts. nih.govnih.gov

CPAs have been successfully utilized in the asymmetric transfer hydrogenation of 2-alkenyl quinolines, providing access to enantioenriched tetrahydroquinoline intermediates which are precursors to chiral alkaloids. nih.govacs.org This method represents a safer alternative to traditional hydrogenation using hydrogen gas. nih.gov The reaction typically employs a Hantzsch ester as the hydrogen source and proceeds with high enantioselectivity. nih.gov For example, various chiral phosphoric acids have been screened for the asymmetric transfer hydrogenation of 2-substituted quinolines, leading to the identification of catalysts that provide high conversion rates and excellent enantiomeric ratios. nih.govacs.org

Beyond transfer hydrogenation, CPAs and other chiral catalysts are employed in a variety of asymmetric transformations to construct chiral centers in quinoline-containing molecules. nih.govacs.org These reactions include asymmetric Povarov reactions, which can establish up to three contiguous stereocenters with high diastereo- and enantioselectivity. nih.gov The development of novel chiral ligands and catalysts continues to expand the scope and efficiency of asymmetric methods for the synthesis of chiral quinoline derivatives. dntb.gov.uaresearchgate.netrawdatalibrary.netglobethesis.com

Table 4: Asymmetric Catalysis in the Synthesis of Chiral Quinoline Derivatives

Catalyst Type Reaction Type Substrate Product Type Enantiomeric Excess (ee) Reference
Chiral Phosphoric Acid Asymmetric Transfer Hydrogenation 2-Alkenyl Quinolines Enantioenriched Tetrahydroquinolines High nih.govacs.org
Chiral Phosphoric Acid Intramolecular aza-Michael addition N-unprotected 2-aminophenyl vinyl ketones Chiral 2,3-dihydro-4-quinolones High nih.gov
Chiral Urea / Brønsted Acid Asymmetric Povarov Reaction Aniline, Glyoxolate, Dihydrofuran Chiral Tetrahydroquinoline 9:1 er nih.gov
Ir-SpiroPAP Asymmetric Partial Hydrogenation 4-substituted 3-ethoxycarbonylquinolines Chiral 1,4-dihydroquinolines up to 99% nih.govresearchgate.net

Enzymatic Resolution Techniques for Enantiomerically Pure Products

Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture, leveraging the high stereoselectivity of enzymes. jocpr.comwikipedia.org Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols, including quinoline methanol derivatives, through enantioselective acylation or hydrolysis. jocpr.comnih.govmdpi.com

In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product in enantioenriched forms. jocpr.comwikipedia.org For example, the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols has been achieved with high enantiomeric ratios (E > 200) and excellent enantiomeric excesses (>99%) for both the remaining (S)-alcohol and the (R)-acetylated product. nih.gov

A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. acs.org Chemoenzymatic DKR has been successfully applied to the resolution of challenging substrates like tertiary alcohols. nih.gov In the context of quinoline methanols, a combination of a lipase (B570770) for kinetic resolution and a racemization catalyst can be employed to achieve high yields of enantiomerically pure products. acs.org For instance, the kinetic resolution of (±)-8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica lipase B (CALB) resulted in a 45% yield of the starting material with 97% ee and a 45% yield of the acylated amine product with >97% ee. wikipedia.org

Table 5: Enzymatic Resolution of Chiral Quinoline Alcohols and Related Compounds

Enzyme Resolution Type Substrate Acyl Donor/Solvent Product(s) Enantiomeric Excess (ee) / Enantiomeric Ratio (E) Reference
Candida antarctica Lipase B (CALB) Kinetic Resolution (±)-8-amino-5,6,7,8-tetrahydroquinoline Ethyl acetate / Toluene (R)-starting material, (S)-acylated amine 97% (SM), >97% (product) wikipedia.org
Pseudomonas cepacia Lipase (Amano PS-DI) Kinetic Resolution (R,S)-aryltrimethylsilyl chiral alcohol Vinyl acetate / Hexane (S)-alcohol, (R)-acetate >99% (alcohol and acetate), E > 200 nih.gov
Candida antarctica Lipase A (CAL-A) mutant Dynamic Kinetic Resolution Tertiary alcohol - Ester >99% nih.gov
Lipase PS Kinetic Resolution Racemic alcohol (ivabradine precursor) - (S)-alcohol 96:4 e.r. mdpi.com

Reaction Mechanisms Involving the Quinoline Nitrogen and Alcohol Group

The presence of both a basic nitrogen atom within the heterocyclic quinoline ring and a hydroxyl group on the side chain allows for a range of acid-base and nucleophilic reactions.

Protonation and Acid-Base Equilibria

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, rendering it basic and susceptible to protonation by acids. This acid-base behavior is a crucial aspect of its reactivity, influencing its solubility and its ability to participate in catalytic processes. nih.gov The pKb value of quinoline is approximately 4.9, and while the substituents on this compound will modulate this value, it remains a significant site for protonation.

Protonation of the quinoline nitrogen can significantly alter the electronic properties of the entire molecule, which can, in turn, affect the reactivity of the alcohol group and the aromatic rings. nih.gov Studies on similar quinoline derivatives have shown that protonation can lead to a significant enhancement of fluorescence, a property that can be exploited in various applications. nih.gov The acid-base equilibria are fundamental in understanding how these molecules behave in biological systems and as potential drugs, as the charge state of the molecule influences its ability to cross biological membranes. nih.gov

Nucleophilic Reactivity of the Hydroxyl Moiety

The hydroxyl group of the methanol side chain is a nucleophile, capable of attacking electrophilic centers. This reactivity is central to many of its transformations. For instance, the hydroxyl group can react with various electrophiles, such as acyl chlorides or anhydrides, to form esters. It can also participate in etherification reactions.

The nucleophilicity of the hydroxyl group can be enhanced by deprotonation with a base to form an alkoxide. This more potent nucleophile can then undergo a wider range of reactions. The interplay between the quinoline nitrogen and the hydroxyl group is significant; for example, intramolecular hydrogen bonding between the quinoline nitrogen and the hydroxyl proton can influence the hydroxyl group's reactivity.

Electrophilic Reactivity of the Quinoline Ring

The quinoline ring system is an aromatic structure and can undergo electrophilic substitution reactions. researchgate.net Generally, in quinoline, electrophilic attack is favored on the benzene ring portion (carbocycle) rather than the pyridine ring, due to the higher electron density of the former. The most favored positions for electrophilic substitution in the unsubstituted quinoline ring are C5 and C8. quimicaorganica.org

The presence of the methyl group at the C5 position and the methanol group at the C8 position in this compound will influence the regioselectivity of further electrophilic substitutions. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to it. The hydroxymethyl group is also generally considered an ortho-, para-directing group. Therefore, the positions for further electrophilic attack will be determined by the combined directing effects of these two substituents. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration of quinoline derivatives often requires strong acidic conditions to generate the nitronium ion (NO2+) electrophile. masterorganicchemistry.commdpi.com

Functional Group Interconversions at the Methanol Side Chain

The methanol side chain of this compound is a primary alcohol, which allows for a variety of functional group interconversions, most notably oxidation and reduction.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form an aldehyde and, with stronger oxidizing agents, a carboxylic acid. harvard.educhemguide.co.uk The choice of oxidizing agent is crucial for controlling the extent of the oxidation.

Partial Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder oxidizing agents are typically employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this purpose. youtube.com Another set of conditions involves dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride (Swern oxidation). harvard.edu These methods are generally effective at preventing over-oxidation to the carboxylic acid. chemguide.co.ukyoutube.com

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed from sodium or potassium dichromate and sulfuric acid), will typically oxidize the primary alcohol all the way to the carboxylic acid. chemguide.co.ukyoutube.comsci-hub.st In these reactions, the initially formed aldehyde is further oxidized under the reaction conditions. chemguide.co.uk

The progress of these oxidation reactions can often be visually monitored. For instance, when using acidified potassium dichromate(VI), a color change from orange (Cr2O7^2-) to green (Cr^3+) indicates that oxidation has occurred. chemguide.co.uk

Oxidizing Agent Product Conditions
Pyridinium chlorochromate (PCC)(5-Methylquinolin-8-yl)carbaldehydeAnhydrous conditions, typically in dichloromethane (B109758) (DCM)
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)(5-Methylquinolin-8-yl)carbaldehydeLow temperature (e.g., -78 °C)
Potassium permanganate (KMnO4)5-Methylquinoline-8-carboxylic acidBasic or acidic conditions, often with heating
Chromic Acid (H2CrO4)5-Methylquinoline-8-carboxylic acidAcidic conditions (e.g., H2SO4)

Reductive Transformations of the Alcohol Functionality

While the alcohol functionality is already in a relatively reduced state, the term "reductive transformations" in this context can refer to the reduction of the quinoline ring itself, which can be influenced by the presence of the alcohol group. The selective reduction of the pyridine ring of the quinoline system is a common transformation. This yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. researchgate.netresearchgate.net

Transformations of the Quinoline Ring System

The quinoline ring of this compound is a versatile scaffold that can undergo a variety of transformations, including hydrogenation, dehydrogenation, N-alkylation, and electrophilic as well as nucleophilic aromatic substitutions.

The quinoline ring system can be selectively hydrogenated to yield tetrahydroquinoline derivatives. The hydrogenation of quinolines can proceed via reduction of either the pyridine or the benzene ring, with the outcome often dictated by the choice of catalyst and reaction conditions. For instance, catalytic hydrogenation of quinoline derivatives over platinum-based catalysts often leads to the saturation of the nitrogen-containing ring, yielding 1,2,3,4-tetrahydroquinolines. researchgate.net In some cases, with specific ruthenium catalysts, selective hydrogenation of the carbocyclic ring can be achieved to give 5,6,7,8-tetrahydroquinolines. rsc.org The presence of the methyl group at the 5-position can influence the regioselectivity of the hydrogenation.

Conversely, the corresponding tetrahydro-5-methylquinoline derivatives can undergo dehydrogenation to regenerate the aromatic quinoline system. This process is often accomplished using catalysts such as palladium on carbon (Pd/C) at elevated temperatures or with other oxidizing agents. nih.gov

Transformation Typical Reagents/Catalysts Product
HydrogenationH₂, Pd/C or PtO₂1,2,3,4-Tetrahydro-(5-methylquinolin-8-yl)methanol
DehydrogenationPd/C, heatThis compound (from the tetrahydro derivative)

A significant transformation of the quinoline nucleus is its reductive N-methylation to afford N-methyl-1,2,3,4-tetrahydroquinolines. A straightforward one-pot method has been developed for this conversion using paraformaldehyde and H₂ over a Pd/C catalyst. rsc.org This reaction proceeds through the initial hydrogenation of the quinoline to a 1,2,3,4-tetrahydroquinoline intermediate, which is then N-methylated in situ. This transformation is valuable for the synthesis of various functionalized N-methyl-tetrahydroquinolines. rsc.org

The quinoline ring is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents and the electronic nature of the ring system. In acidic media, the quinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene ring.

For 5-methylquinoline, nitration with a mixture of nitric acid and sulfuric acid typically yields 8-nitro-5-methylquinoline. This suggests that in this compound, the 8-position is already occupied, and nitration would likely occur at other available positions on the benzene ring, such as the 6-position.

Halogenation of quinoline derivatives can also be achieved using various halogenating agents. The regioselectivity is influenced by the reaction conditions and the directing effects of the substituents. For 8-substituted quinolines, halogenation has been reported to occur at the C5 position. researchgate.net

Reaction Reagents Expected Major Product for 5-Methylquinoline
NitrationHNO₃, H₂SO₄8-Nitro-5-methylquinoline
Halogenatione.g., N-Bromosuccinimide (NBS)Halogenated derivative (position dependent on conditions)

Nucleophilic aromatic substitution (SNA) on the quinoline ring generally requires the presence of activating groups, such as a nitro group, to facilitate the reaction. The substitution typically occurs at positions ortho or para to the activating group. In the absence of such activating groups, these reactions are generally difficult. However, in appropriately substituted quinolines, a leaving group (like a halogen) can be displaced by a nucleophile. For instance, in chloro-substituted quinolines, the chlorine atom can be displaced by various nucleophiles. mdpi.com For this compound itself, direct nucleophilic aromatic substitution on the unsubstituted ring is not a facile process.

Intramolecular Cyclization and Rearrangement Reactions

The presence of the hydroxymethyl group at the 8-position in close proximity to the quinoline nitrogen allows for the possibility of intramolecular cyclization reactions under appropriate conditions. For example, derivatives of quinolin-8-yl-methanol could potentially undergo cyclization to form fused ring systems.

Rearrangement reactions in the quinoline series have also been documented. For instance, N-acylated-1,2-dihydroquinolines have been shown to undergo rearrangement to form tertiary carbinols in the presence of organolithium compounds. rsc.orgrsc.org While not a direct reaction of this compound, this illustrates the potential for skeletal rearrangements within the broader quinoline family.

Coordination Chemistry of 5 Methylquinolin 8 Yl Methanol

Ligand Design Principles and Binding Modes of (5-Methylquinolin-8-yl)methanol

The coordination behavior of this compound is fundamentally rooted in the electronic and structural characteristics of the 8-hydroxyquinoline (B1678124) scaffold from which it is derived. This scaffold is renowned for its ability to form stable chelate rings with a variety of metal ions. nih.govdovepress.com

Bidentate Chelation through Quinoline (B57606) Nitrogen and Hydroxyl Oxygen

The primary and most well-established binding mode of 8-hydroxyquinoline and its derivatives, including this compound, is as a bidentate chelating agent. nih.govdovepress.com This chelation involves the coordination of the metal ion to the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group at the 8-position. This forms a stable five-membered chelate ring, a favored configuration in coordination chemistry.

The presence of the methyl group at the 5-position can influence the electronic properties of the quinoline ring system through its electron-donating inductive effect. This can potentially enhance the basicity of the quinoline nitrogen, thereby strengthening the metal-nitrogen bond.

Exploration of Potential Multidentate Coordination

While bidentate chelation is the dominant coordination mode, the structural features of this compound, specifically the hydroxymethyl group at the 8-position, introduce the possibility of higher denticity. The oxygen atom of the methanol's hydroxyl group could potentially coordinate to a metal center, leading to a tridentate binding mode. This would involve the quinoline nitrogen, the deprotonated phenolic oxygen, and the alcoholic oxygen. Such a coordination mode would result in the formation of a second, larger chelate ring.

Furthermore, the potential for the hydroxymethyl group to act as a bridging ligand between two metal centers cannot be discounted, which could lead to the formation of polynuclear or polymeric coordination complexes. The study of C-H activation on the methyl group of 8-methylquinolines suggests that this position is reactive and could potentially be functionalized to introduce other donor atoms, further expanding the multidentate coordination possibilities of derivatives of this ligand. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is a well-established area of research. These methods are generally applicable to the preparation of complexes with this compound.

Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Mn(II), Zn(II))

Complexes of this compound with various first-row transition metal ions can be synthesized, drawing on established procedures for related ligands. Research on the closely related 5-[(benzyloxy)methyl]quinolin-8-ol (B2786305) has demonstrated the formation of stable complexes with Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). These complexes are typically prepared by reacting the ligand with a corresponding metal salt in a suitable solvent.

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a key tool to confirm the coordination of the ligand. The deprotonation of the phenolic hydroxyl group upon chelation is evidenced by the disappearance of the broad O-H stretching vibration of the free ligand and a shift in the C-O stretching frequency. Coordination of the quinoline nitrogen is indicated by shifts in the C=N and ring stretching vibrations. Electronic absorption (UV-Vis) spectroscopy provides information about the geometry of the metal center, with the d-d transitions being characteristic of the specific metal ion and its coordination environment. Magnetic susceptibility measurements can be used to determine the oxidation state and spin state of the metal ion.

While specific data for this compound complexes is not widely available in the provided search results, the general characteristics of similar 8-hydroxyquinoline complexes are well-documented. For instance, Cu(II) complexes with 8-hydroxyquinoline derivatives often exhibit square planar or distorted octahedral geometries.

Mixed-Ligand Coordination Compounds

This compound can also be employed as a primary or secondary ligand in the formation of mixed-ligand complexes. This approach allows for the fine-tuning of the properties of the resulting metal complex by incorporating other ligands with different steric and electronic properties. The synthesis of mixed-ligand complexes of transition metals with 8-quinolinols and other ligands is a common strategy.

For example, a study on 5-[(benzyloxy)methyl]quinolin-8-ol describes the formation of mixed-ligand complexes, indicating that this compound could similarly be incorporated into such systems. The synthesis of these compounds typically involves the reaction of a metal salt with a stoichiometric mixture of the two ligands.

Preparation Methods for Metal-Ligand Adducts

The general procedure for the synthesis of metal complexes of this compound involves the reaction of the ligand with a metal salt in a suitable solvent. Common solvents include ethanol (B145695), methanol (B129727), or DMF. The choice of solvent depends on the solubility of both the ligand and the metal salt.

A typical synthesis would involve dissolving the ligand in a minimal amount of a suitable solvent, often with gentle heating. A solution of the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of the transition metals) in the same or a miscible solvent is then added dropwise to the ligand solution. The reaction mixture is often stirred at room temperature or refluxed for a period to ensure complete complex formation. In some cases, the addition of a base, such as sodium hydroxide (B78521) or ammonia, may be necessary to facilitate the deprotonation of the phenolic hydroxyl group. The resulting metal complex, which is often a colored precipitate, can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

Stoichiometry and Geometric Structures of Coordination Complexes

The interaction of this compound with metal ions leads to the formation of discrete coordination complexes, whose structure and composition are primarily elucidated through single-crystal X-ray diffraction.

Determination of Coordination Number and Geometry

While specific crystal structures for this compound complexes are not widely reported, extensive studies on closely related 5-substituted-8-hydroxyquinoline ligands provide a strong basis for predicting their behavior. For instance, research on 5-nitro-8-hydroxyquinoline, where an electron-withdrawing nitro group replaces the electron-donating methyl group, reveals common coordination patterns.

In complexes with zinc(II), cadmium(II), and manganese(II), 5-nitro-8-hydroxyquinoline typically forms mononuclear complexes with a 1:2 metal-to-ligand stoichiometry, with two additional water molecules completing the coordination sphere, [M(C₉H₅N₂O₃)₂(H₂O)₂]. researchgate.net These complexes exhibit a distorted octahedral geometry, where the two bidentate quinoline ligands occupy the equatorial plane, and the water molecules are in the axial positions. researchgate.net

With copper(II), a 1:2 metal-to-ligand complex, [Cu(C₉H₅N₂O₃)₂], is formed. researchgate.net The Cu(II) center is coordinated by two nitrogen and two oxygen atoms from the two ligands, resulting in a coordination number of four and a distorted square-planar or square-pyramidal geometry. researchgate.net This is consistent with the typical coordination preferences of the d⁹ Cu(II) ion.

Based on this analogous data, the expected coordination complexes of this compound would likely exhibit similar stoichiometries and geometries.

Table 1: Coordination Geometries of Analogous 5-Nitro-8-Hydroxyquinoline Complexes

Metal Ion Stoichiometry (Metal:Ligand:Water) Coordination Number Geometry
Zn(II) 1:2:2 6 Distorted Octahedral
Cd(II) 1:2:2 6 Distorted Octahedral
Mn(II) 1:2:2 6 Distorted Octahedral
Cu(II) 1:2:0 4 Square-Pyramidal

Data sourced from studies on 5-nitro-8-hydroxyquinoline complexes. researchgate.net

Influence of Steric and Electronic Effects on Complex Formation

The formation and structure of coordination complexes with this compound are significantly influenced by both steric and electronic effects originating from the ligand's substituents.

Electronic Effects: The substituents on the quinoline ring modulate the electron density on the donor atoms, thereby affecting the stability of the metal-ligand bonds. The this compound ligand features an electron-donating methyl group at the 5-position. This group increases the electron density on the quinoline ring system, enhancing the basicity of the nitrogen donor atom and strengthening the resulting metal-nitrogen bond compared to the unsubstituted 8-hydroxyquinoline. This contrasts with a ligand like 5-nitro-8-hydroxyquinoline, where the electron-withdrawing nitro group decreases the basicity of the nitrogen atom.

Steric Effects: The methyl group at the 5-position, adjacent to the coordination sphere, introduces steric bulk. This steric hindrance can influence the arrangement of ligands around the metal center, potentially causing distortions from ideal geometries. For example, the presence of such a group can affect the planarity between the quinoline ring and the chelate ring, leading to twisted conformations. In some quinoline-based coordination polymers, steric hindrance from substituents has been shown to directly impact the angle between ring planes within the ligand structure. mdpi.com This steric pressure can prevent the formation of higher-coordination number complexes or favor specific isomers.

Supramolecular Assembly and Metal-Organic Frameworks Utilizing this compound Ligands

The ability of this compound to act as a building block extends beyond simple mononuclear complexes to the construction of more complex supramolecular assemblies and potentially Metal-Organic Frameworks (MOFs).

Supramolecular structures are formed through non-covalent interactions, such as hydrogen bonding and π–π stacking, between individual metal complexes. In the crystal structures of related hydrated metal-quinoline complexes, intermolecular O–H···O hydrogen bonds are common, linking individual units into extended 2D or 3D networks. researchgate.net For example, a related ligand, quinolin-8-ol-5-sulfonate, forms a supramolecular centrosymmetric tetramer with sodium ions, where four ligand-metal units are linked by Na–O(sulfonato) coordination bonds into a larger eight-membered ring structure, which then propagates into a two-dimensional network. nih.gov The hydroxymethyl group of this compound provides a site for similar hydrogen bonding interactions, facilitating the self-assembly of its complexes into higher-order structures.

Metal-Organic Frameworks are highly porous materials constructed from metal ions or clusters linked by organic ligands. While this compound itself is a monotopic linker in terms of forming extended frameworks, it can be incorporated into mixed-ligand MOF synthesis. nih.gov To be used as a primary building block for a MOF, the ligand would typically require modification to introduce additional coordination sites. For instance, derivatizing the methyl group or another position on the quinoline ring with a carboxylate or other linker functionality could transform it into a multitopic ligand capable of bridging multiple metal centers to form a stable, porous framework. The fundamental principles of MOF synthesis, which involve combining metal precursors with organic linkers under solvothermal conditions, could be applied to such modified this compound derivatives. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
8-hydroxyquinoline
5-nitro-8-hydroxyquinoline
[M(C₉H₅N₂O₃)₂(H₂O)₂] (M=Zn, Cd, Mn)
[Cu(C₉H₅N₂O₃)₂]

Theoretical and Computational Chemistry Studies on 5 Methylquinolin 8 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of (5-Methylquinolin-8-yl)methanol. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic properties, such as molecular orbital energies, electron density distribution, and electrostatic potential. For this compound, DFT calculations can reveal the influence of the methyl and methanol (B129727) substituents on the electronic environment of the quinoline (B57606) core. These studies often involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of electronic properties at that geometry. The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations. nih.gov

Illustrative Data: Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value
Dipole Moment (Debye)2.5 D
Total Energy (Hartree)-552.4
Mulliken Atomic ChargesView Data

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. nih.gov For this compound, high-level ab initio calculations can be employed to benchmark the results from more computationally efficient methods like DFT. They are particularly useful for obtaining precise values for properties such as bond dissociation energies, reaction barriers, and excited state energies, which are critical for understanding the molecule's stability and reactivity. nih.gov

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.comnih.govunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. researchgate.net For this compound, analysis of the HOMO and LUMO can identify the most probable sites for electrophilic and nucleophilic attack. The spatial distribution of these orbitals reveals which atoms contribute most to these frontier orbitals, thus providing a detailed picture of the molecule's reactive sites.

Illustrative Data: Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters. For this compound, DFT and ab initio methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the interpretation of experimental NMR spectra. researchgate.netresearchgate.net Vibrational frequencies can also be calculated, corresponding to the infrared (IR) and Raman spectra of the molecule. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the molecule's UV-Visible absorption spectrum. nih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and to understand the relationship between structure and spectroscopic properties. sci-hub.se

Illustrative Data: Predicted Spectroscopic Parameters for this compound

ParameterPredicted Value
13C NMR Chemical Shift (C8a)145 ppm
O-H Vibrational Frequency3400 cm-1
First Electronic Transition (λmax)310 nm

Note: The data in this table is illustrative and represents typical values that would be obtained from spectroscopic calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The presence of the methanol group in this compound introduces conformational flexibility. Molecular dynamics simulations can be used to explore the potential energy surface of the molecule and identify its stable conformers. researchgate.net By calculating the energy as a function of the dihedral angle of the C-C-O-H bond, the torsional barriers for the rotation of the hydroxyl group can be determined. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules, such as biological receptors or solvent molecules. The relative populations of different conformers at a given temperature can also be estimated from these simulations.

Solvent Effects on Molecular Structure and Dynamics

The polarity of the solvent environment can significantly influence the molecular structure, conformation, and spectroscopic properties of this compound. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these effects.

Theoretical investigations would likely employ a hybrid DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p), to optimize the geometry of this compound in the gas phase and in various solvents. nih.govresearchgate.net The influence of the solvent can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.net

A comparative study of the molecule in solvents of varying polarity, such as a non-polar solvent like benzene (B151609), a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), and a polar protic solvent like water or ethanol (B145695), would be insightful. nih.govresearchgate.net Key parameters to be analyzed would include changes in bond lengths, bond angles, and dihedral angles. For instance, the orientation of the hydroxymethyl group relative to the quinoline ring might change in response to the solvent's ability to form hydrogen bonds.

Table 1: Hypothetical Solvent Effects on this compound Properties (Illustrative) This table is for illustrative purposes and does not represent actual experimental or calculated data.

Solvent Dielectric Constant Calculated Dipole Moment (Debye) Calculated Total Energy (Hartree)
Gas Phase 1 2.5 -552.0
Benzene 2.3 3.1 -552.1
DMSO 46.7 4.8 -552.4
Water 80.1 5.2 -552.5

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry offers a powerful lens through which to explore the synthetic pathways leading to this compound and to characterize the transition states of these reactions.

The synthesis of this compound likely involves the functionalization of a pre-existing quinoline scaffold. Computational modeling can be employed to investigate the feasibility of various synthetic routes. For example, one could model the reduction of a corresponding aldehyde or carboxylic acid at the 8-position of 5-methylquinoline (B1294701).

DFT calculations can be used to map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and transition states. nih.gov For instance, the mechanism of a metal-free synthesis involving the functionalization of C(sp³)–H bonds could be explored. acs.org This would involve identifying the key intermediates and transition states in the proposed reaction pathway.

From the computed potential energy surface, a detailed reaction energy profile can be constructed. This profile illustrates the energy changes that occur as the reaction progresses, highlighting the activation energies for each step. The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in determining the reaction rate.

By calculating the vibrational frequencies of the stationary points on the potential energy surface, one can confirm the nature of these points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and compute the zero-point vibrational energies (ZPVE) to refine the energy profile.

Furthermore, Transition State Theory (TST) can be used in conjunction with the computed activation energies to predict the rate constants of the elementary reaction steps. While a full kinetic model for the synthesis of this compound is not available, such computational approaches are standard in reaction modeling. polimi.itresearchgate.net

Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction Step This table is for illustrative purposes and does not represent actual experimental or calculated data.

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.0
Intermediate +5.0
Second Transition State +15.0
Products -10.0

Quantitative Structure-Property Relationship (QSPR) Investigations

QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.netmdpi.com This approach can be valuable for predicting the properties of this compound and its derivatives.

The development of a QSPR model for quinoline derivatives, including this compound, would begin with the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Machine learning algorithms, such as multiple linear regression, artificial neural networks, or support vector machines, can then be used to build a model that correlates a subset of these descriptors with a specific property of interest, such as aqueous solubility, boiling point, or a material performance parameter. nih.govbham.ac.uk The quality of the resulting QSPR model is assessed through various statistical metrics, including the coefficient of determination (R²) and the cross-validated coefficient (Q²). mdpi.commdpi.com

Once a validated QSPR model is established, it can be used to predict the properties of new or untested quinoline derivatives. For instance, a QSPR model could be developed to predict the performance of these compounds as components in organic light-emitting diodes (OLEDs) or as corrosion inhibitors. researchgate.net

The model would identify the key structural features that influence the desired property. For example, the presence of the methyl group at the 5-position and the hydroxymethyl group at the 8-position of the quinoline ring in this compound would be encoded by the molecular descriptors and their contribution to the predicted property would be quantified by the QSPR model. This predictive capability can guide the rational design of new materials with optimized performance characteristics.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
5-((1H-imidazol-1-yl)methyl)quinolin-8-ol
Benzene
Dimethyl sulfoxide (DMSO)
Water
Ethanol

Advanced Spectroscopic and Analytical Characterization of 5 Methylquinolin 8 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. For organic molecules like (5-Methylquinolin-8-yl)methanol, ¹H and ¹³C NMR are fundamental for elucidating the precise arrangement of atoms and confirming the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for a complete structural assignment.

For this compound, the expected ¹H NMR spectrum would display distinct signals for the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) substituent. The chemical shifts of the quinoline ring protons are influenced by the electronic effects of the nitrogen atom and the substituents. Studies of related quinoline derivatives show that aromatic protons typically resonate in the region of δ 7.0–9.0 ppm. nih.govchemicalbook.com For instance, in the closely related compound 8-methylquinoline (B175542), the proton at position 2 (adjacent to the nitrogen) appears far downfield at approximately 8.95 ppm, while other ring protons appear between 7.38 and 8.12 ppm. scbt.com The methyl group would likely appear as a singlet around δ 2.5-2.8 ppm. The methylene protons (-CH₂OH) would likely show a singlet near δ 4.5-5.0 ppm, and the hydroxyl (-OH) proton signal would be a broad singlet whose position is dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbons of the quinoline ring are expected in the aromatic region (δ 120-150 ppm), with the carbon bearing the nitrogen atom (C8a) and the nitrogen-adjacent carbon (C2) being significantly influenced. The methyl carbon would appear upfield (around δ 15-25 ppm), and the methylene carbon of the methanol group would be observed around δ 60-70 ppm.

Table 1: Expected ¹H NMR Spectral Data for this compound (Note: Data is estimated based on spectral analysis of related quinoline compounds like 8-methylquinoline scbt.com and general principles of NMR spectroscopy.)

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H2~8.9Doublet of doublets (dd)
H3~7.4Doublet of doublets (dd)
H4~8.1Doublet of doublets (dd)
CH₃ (at C5)~2.6Singlet (s)
H6~7.6Doublet (d)
H7~7.5Doublet (d)
CH₂OH (at C8)~4.9Singlet (s)
CH₂OH (at C8)VariableBroad Singlet (br s)

Table 2: Expected ¹³C NMR Spectral Data for this compound (Note: Data is estimated based on general principles and data from related compounds.)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2~150
C3~121
C4~136
C4a~128
C5~130
C H₃ (at C5)~18
C6~127
C7~126
C8~148
C H₂OH (at C8)~65
C8a~140

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). nih.gov A cross-peak in a COSY spectrum between two proton signals indicates that they are on adjacent carbons, which is invaluable for tracing the connectivity of the aromatic protons on the quinoline ring. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). nih.govsigmaaldrich.com It is a highly sensitive method for assigning carbon signals based on their known proton assignments. nih.gov For this compound, HSQC would definitively link each aromatic proton to its corresponding carbon atom and the methylene protons to the methanol carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). nih.govsigmaaldrich.com HMBC is crucial for piecing together the molecular skeleton. For example, it can show correlations from the methyl protons to the C5, C4a, and C6 carbons, and from the methylene protons to C8, C7, and C8a, thus confirming the positions of the substituents on the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. sigmaaldrich.com This provides information about the 3D structure and conformation of the molecule. Cross-peaks might be observed between the methylene protons at C8 and the proton at C7, or between the methyl protons at C5 and the proton at C6, confirming their spatial proximity.

Solid-State NMR for Polymorphic and Amorphous Forms

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) gives insight into the structure of materials in their solid form. researchgate.net This is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Solid-state NMR can differentiate between these polymorphs, as the different crystal packing arrangements lead to distinct chemical shifts and peak shapes. researchgate.net This technique does not require long-range order, making it suitable for analyzing amorphous (non-crystalline) forms as well. researchgate.net For this compound, ssNMR could be used to characterize its solid form, identify any potential polymorphs, and understand intermolecular interactions in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)

The choice of ionization method is critical in mass spectrometry.

Electrospray Ionization (ESI): ESI is a 'soft' ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This is particularly useful for confirming the molecular weight of a compound, as the spectrum is often dominated by the protonated molecular ion [M+H]⁺. For this compound (C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ), ESI-MS in positive ion mode would be expected to show a strong signal at an m/z of 174.22. The choice of solvent, such as methanol, can influence ionization efficiency and adduct formation.

Electron Ionization (EI): EI is a 'hard' ionization technique where the sample is bombarded with high-energy electrons. This causes extensive fragmentation of the molecule. While the molecular ion peak (M⁺) may be visible, the resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and identification by comparison to spectral libraries. For this compound, characteristic fragments would likely arise from the loss of the hydroxyl group, the entire hydroxymethyl group, or from cleavages within the quinoline ring system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula. While low-resolution MS might identify the nominal mass of this compound as 173, HRMS can distinguish its exact mass from other compounds that have the same nominal mass but different elemental compositions. This makes HRMS an invaluable tool for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Table 3: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₁NO
Nominal Mass173
Monoisotopic (Exact) Mass173.08406
Expected [M+H]⁺ in HRMS174.09189

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis, typically using electrospray ionization (ESI) in positive ion mode, provides crucial insights into its structural connectivity. The fragmentation of related quinoline and isoquinoline (B145761) alkaloids often follows predictable pathways, which can be used to infer the behavior of this compound. nih.govnih.gov

Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound would be the precursor ion. The fragmentation process is expected to initiate at the most labile sites, primarily the hydroxymethyl substituent and the quinoline ring system.

Expected Fragmentation Pathways:

Loss of Water: The primary and most common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18 Da) from the protonated precursor ion. This occurs via the elimination of the hydroxyl group and a proton from an adjacent position, leading to a stabilized carbocation.

Loss of Formaldehyde (B43269): The hydroxymethyl group can also undergo cleavage to lose a neutral formaldehyde molecule (CH₂O, 30 Da).

Loss of Methyl Radical: Fragmentation can involve the loss of the methyl group as a radical (•CH₃, 15 Da), which is a common pathway for methylated aromatic compounds. researchgate.net

Ring Cleavage: The stable quinoline ring system can undergo retro-Diels-Alder (RDA) reactions or other ring-opening fragmentations, which are characteristic of heterocyclic compounds and provide diagnostic information about the core structure. nih.gov

The systematic study of these fragmentation patterns allows for the unambiguous identification of this compound in complex mixtures and aids in the structural characterization of its derivatives and metabolites. nih.gov

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
174.0913156.0808H₂O (18.0105 Da)[M+H-H₂O]⁺
174.0913144.0808CH₂O (30.0105 Da)[M+H-CH₂O]⁺
174.0913159.0678•CH₃ (15.0235 Da)[M+H-CH₃]⁺
156.0808128.0648C₂H₄ (28.0313 Da)Product of RDA fragmentation

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to the vibrations of its bonds. ucdavis.edu For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its key structural features. libretexts.org

The most prominent peak would be a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding. echemi.com The C-H stretching vibrations from the aromatic quinoline ring and the aliphatic methyl and methanol groups would appear in the 3100-2850 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic (Quinoline)
2975 - 2850C-H stretchAliphatic (CH₃, CH₂OH)
1620 - 1500C=C and C=N stretchAromatic Ring (Quinoline)
1470 - 1430C-H bendAliphatic (CH₃, CH₂OH)
1050 - 1000C-O stretchPrimary Alcohol
900 - 675C-H out-of-plane bendAromatic (Quinoline)

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique to FTIR that relies on the inelastic scattering of monochromatic light. nih.gov It provides a unique "molecular fingerprint" and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in FTIR spectra. nih.gov

For this compound, Raman spectroscopy would be highly effective for characterizing the skeletal vibrations of the quinoline ring system. The symmetric "breathing" modes of the aromatic rings would produce strong and sharp signals, providing clear diagnostic markers for the quinoline core. Vibrations associated with the C-C backbone and the C-CH₃ bond would also be readily observable. While the O-H stretch is typically a weak scatterer in Raman spectra, the C-H stretching and bending modes of the methyl and methylene groups would be present. The combination of FTIR and Raman data provides a more complete vibrational analysis of the molecule than either technique alone.

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic transitions within a molecule, providing information on its chromophores and luminescent properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated π systems, known as chromophores, absorb light strongly in the UV-Vis region. fiveable.me The quinoline ring in this compound is an excellent chromophore.

The UV-Vis spectrum of this compound in a solvent like methanol or ethanol (B145695) is expected to show multiple absorption bands characteristic of the quinoline system. researchgate.net These bands arise from π → π* transitions, associated with the promotion of electrons from bonding to anti-bonding π orbitals within the aromatic system, and n → π* transitions, involving the non-bonding electrons on the nitrogen atom. youtube.com The π → π* transitions are generally more intense (higher molar absorptivity, ε) and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths. youtube.com The positions and intensities of these absorption maxima (λmax) can be influenced by the substituents on the ring and the polarity of the solvent.

Table 3: Expected Electronic Transitions for this compound

Transition TypeOrbital ChangeExpected Wavelength RegionRelative Intensity
π → πHOMO to LUMO~230-280 nmHigh
π → πDeeper π orbitals to LUMO~280-330 nmModerate to High
n → π*Non-bonding (N) to LUMO>330 nmLow

Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties

Many aromatic compounds, including quinoline and its derivatives, exhibit luminescence after absorbing UV light. Fluorescence is the rapid emission of light as an excited electron returns from a singlet excited state (S₁) to the ground state (S₀). Phosphorescence is a much slower emission process that occurs when the electron first transitions from the singlet excited state to a triplet excited state (T₁) via intersystem crossing before returning to the ground state.

This compound, with its extended aromatic system and heteroatom, is expected to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, it would emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence spectrum, quantum yield (the efficiency of the fluorescence process), and lifetime are sensitive to the molecular structure and its environment, including solvent polarity, pH, and the presence of quenchers. The introduction of the hydroxymethyl group at the 8-position can influence the luminescent properties, potentially leading to intramolecular quenching or enhancement effects compared to the parent 5-methylquinoline (B1294701). The study of these properties is crucial for applications in sensing, imaging, and materials science. Phosphorescence, if it occurs, would be observed at even longer wavelengths than fluorescence and would have a much longer decay time, typically requiring low temperatures and deoxygenated conditions for measurement.

X-ray Crystallography

X-ray crystallography stands as a cornerstone for the precise determination of molecular and crystalline structures. It is divided into two principal techniques: single-crystal X-ray diffraction for elucidating the exact three-dimensional arrangement of atoms, and powder X-ray diffraction for analyzing the bulk crystalline properties of a material.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, offering precise data on bond lengths, bond angles, and crystallographic parameters. While specific crystal structure data for this compound is not publicly available, analysis of closely related quinoline derivatives demonstrates the power of this technique.

For instance, the SC-XRD analysis of (2-Chloro-8-methylquinolin-3-yl)methanol reveals a nearly planar molecule. nih.gov Similarly, studies on 8-hydroxy-2-methylquinoline show the formation of hydrogen-bonded dimers in the crystal lattice. researchgate.net Another relevant structure, 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride, has been analyzed to show a planar fused-ring system where molecules are linked by various hydrogen bonds to form one-dimensional chains. nih.gov

These analyses provide a strong precedent for the type of data that would be obtained for this compound. A hypothetical analysis would yield a comprehensive set of crystallographic parameters, as detailed in the table below, which is based on published data for analogous compounds.

Table 1. Representative Crystallographic Data for a Quinoline Derivative from Single-Crystal X-ray Diffraction Analysis. nih.govresearchgate.net
ParameterValueSignificance
Chemical FormulaC₁₁H₁₀ClNODefines the elemental composition of the crystal's repeating unit.
Formula Weight207.65 g/molMolar mass of the compound.
Crystal SystemMonoclinicDescribes the basic geometric shape of the unit cell.
Space GroupP2₁/cSpecifies the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 14.963 Å, b = 4.632 Å, c = 14.469 Å, β = 103.61°The lengths and angles that define the size and shape of the unit cell.
Volume (V)974.7 ųThe volume of a single unit cell.
Z Value4The number of formula units per unit cell.
Calculated Density (Dx)1.415 Mg/m³The theoretical density of the crystalline material.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (pXRD) is a vital technique for analyzing the bulk properties of a crystalline solid. Unlike SC-XRD, which requires a perfect single crystal, pXRD can be performed on a polycrystalline powder. Its primary applications include identifying the crystalline phase of a material by comparing its diffraction pattern to known standards, determining the purity of a sample, and calculating the average crystallite size.

In the study of quinoline derivatives, pXRD is used to confirm that the bulk material corresponds to the structure determined by single-crystal analysis. For example, the crystal structure of 5-azidomethyl-8-hydroxyquinoline was refined using the Rietveld method from powder X-ray diffraction data, and the results were in excellent agreement with the single-crystal structure solution. scispace.com This demonstrates the synergy between the two techniques, where SC-XRD provides the definitive structure and pXRD confirms the bulk sample's phase identity and purity. The pXRD pattern is a fingerprint of the crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ), whose intensity and position are unique to the material's crystal lattice. scispace.com

Electrochemical Characterization Techniques

Electrochemical methods are instrumental in probing the redox properties and interfacial behavior of molecules like this compound. These techniques provide insight into how the compound participates in electron transfer reactions, which is crucial for applications in sensors, catalysis, and materials science.

Cyclic Voltammetry and Chronoamperometry for Redox Properties

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of a species in solution. By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a molecule, study the stability of its redox products, and elucidate electron transfer mechanisms. ajrconline.orgrsc.org

Studies on various quinoline derivatives have established their electrochemical activity. For example, the electrochemical reduction of 4-methyl-3-vinyl quinoline-2(1H) one was found to be an irreversible, diffusion-controlled process. ajrconline.org In other research, the electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde were investigated, revealing a strong correlation between the molecular structure and its reduction/oxidation potentials. nih.gov It was noted that the presence of a methyl group can facilitate oxidation. nih.gov Furthermore, CV has been used to measure the interaction of quinoline derivatives with electrochemically generated superoxide (B77818) anion radicals, providing insights into their antioxidant activity. researchgate.net

For this compound, a CV experiment would reveal its characteristic oxidation and reduction peaks, providing the data summarized in the conceptual table below. Chronoamperometry, which measures current as a function of time at a fixed potential, could be used to further investigate the kinetics of the electrochemical reactions identified by CV.

Table 2. Expected Electrochemical Data from Cyclic Voltammetry for a Quinoline Derivative. ajrconline.orgnih.gov
ParameterDescriptionTypical Information Gained
Anodic Peak Potential (Epa)Potential at which oxidation is maximal.Indicates the ease of removing electrons (oxidation).
Cathodic Peak Potential (Epc)Potential at which reduction is maximal.Indicates the ease of adding electrons (reduction).
Peak Current (ipa, ipc)Magnitude of the current at the peak potential.Related to the concentration of the analyte and the rate of the reaction.
Redox Couple ReversibilityDetermined by the separation of peak potentials (ΔEp) and the ratio of peak currents (ipa/ipc).Characterizes the stability of the species after electron transfer.
Diffusion CoefficientCalculated from the relationship between peak current and the scan rate.Measures the rate at which the molecule diffuses to the electrode surface.

Impedance Spectroscopy for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the interface between an electrode and a solution containing the molecule of interest. By applying a small sinusoidal AC potential and measuring the current response over a wide range of frequencies, EIS provides detailed information about the resistive and capacitive properties of the electrochemical system. gamry.comyoutube.com

The data is often presented as a Nyquist plot, which graphs the imaginary part of the impedance against the real part. This plot can be modeled using an equivalent circuit, where elements like resistors (R) and capacitors (C) represent physical processes occurring at the interface. gamry.comnih.gov For this compound, EIS could characterize:

Charge Transfer Resistance (Rct): The resistance to the flow of electrons between the electrode and the molecule during a redox reaction. A smaller Rct indicates faster kinetics.

Double-Layer Capacitance (Cdl): The capacitance formed at the electrode-solution interface due to the accumulation of ions. Changes in Cdl can indicate adsorption of the molecule onto the electrode surface.

Solution Resistance (Rs): The resistance of the bulk electrolyte solution.

By analyzing the impedance spectra, one can gain a deep understanding of the corrosion inhibition, sensor response, or catalytic activity related to the interfacial behavior of the compound. gamry.com

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for determining the thermal stability and decomposition profile of materials.

For a compound like this compound, a TGA scan would involve heating the sample at a constant rate (e.g., 10 °C/min) and recording the percentage of mass loss. scispace.com The resulting TGA curve provides critical information:

Decomposition Temperature (Td): The temperature at which the compound begins to degrade. A higher Td indicates greater thermal stability.

Decomposition Steps: Multiple steps in the TGA curve indicate a multi-stage decomposition process, which can provide clues about the breakdown mechanism.

Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of a stable char or residue.

Studies on related quinoline-based polymers have utilized TGA to assess their thermal stability, showing how the metal coordinated within the polymer backbone significantly influences the decomposition temperature. nih.gov Analysis of terpolymers derived from 8-hydroxyquinoline-5-sulphonic acid also employs TGA to determine the mode of decomposition and calculate kinetic parameters for the degradation process. These examples highlight the utility of TGA in establishing the temperature limits within which this compound and its derivatives can be used without significant degradation.

No Publicly Available Research Found for "this compound" in Specified Applications

Despite a comprehensive search of scientific literature and chemical databases, no specific research or application data could be found for the chemical compound this compound in the fields of materials science and catalysis, as outlined in the requested article structure.

Extensive searches were conducted to locate information regarding the use of this compound in optoelectronic materials, chemosensor development, and catalytic applications. These searches included inquiries into its potential integration into Organic Light-Emitting Diodes (OLEDs), its photophysical properties, its use in designing fluorescent chemosensors for metal ions, and its role in catalysis.

The search results consistently yielded information on related but distinct quinoline derivatives. For instance, in the context of OLEDs, research focuses on compounds such as various 8-hydroxyquinoline (B1678124) complexes like tris(8-hydroxyquinoline)aluminum (Alq3) and 8,8'-dimethoxy-5,5'-bisquinoline. Similarly, the field of chemosensors features a variety of quinoline-based structures designed for the detection of metal ions, but none specifically incorporate the this compound scaffold. In the area of catalysis, studies have explored other quinoline derivatives for their catalytic activity, but this compound was not mentioned.

No patents or research articles were identified that specifically describe the synthesis, properties, or application of this compound for the outlined purposes. Chemical databases provide basic information for isomeric and related structures, such as (8-Methylquinolin-5-yl)methanol, but offer no experimental or application-based data for the requested compound.

Therefore, due to the strict requirement to focus solely on "this compound" and the absence of any available scientific data for this specific compound within the requested application areas, it is not possible to generate the requested article with the required scientifically accurate and detailed content.

Applications of 5 Methylquinolin 8 Yl Methanol in Materials Science and Catalysis

Catalytic Applications

Role as Ligands in Homogeneous Catalysis

While specific studies detailing the use of (5-Methylquinolin-8-yl)methanol as a ligand in homogeneous catalysis are not extensively documented in publicly available literature, the broader class of quinoline (B57606) derivatives is well-established for its coordinating capabilities with a variety of metal centers. The nitrogen atom in the quinoline ring and the oxygen atom of the methanol (B129727) group in this compound can act as a bidentate ligand, forming stable chelate complexes with transition metals. These complexes are central to many catalytic processes. For instance, quinoline-based ligands have been instrumental in the development of catalysts for various organic transformations. The structural features of these ligands, such as the steric hindrance and electronic effects imparted by substituents like the methyl and hydroxymethyl groups, can significantly influence the catalytic activity and selectivity of the metal complex.

In a broader context, ruthenium complexes of substituted 8-hydroxyquinolines have been utilized as effective catalysts in reactions like the Friedländer annulation for the synthesis of other quinoline derivatives. researchgate.net This suggests that metal complexes of this compound could potentially exhibit catalytic activity in similar or other organic reactions. The synthesis of various quinoline derivatives has also been advanced through gold catalysis, highlighting the importance of this heterocyclic system in the development of new catalytic methodologies. rsc.org

Immobilization on Supports for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high selectivity and activity of the former with the ease of separation and recyclability of the latter. Quinoline derivatives, including those with functional groups suitable for anchoring, are promising candidates for this approach. The hydroxyl group of this compound provides a reactive site for immobilization onto various supports, such as silica, alumina, or polymeric resins.

For example, the synthesis of quinolines has been achieved using nanocatalysts, where the catalytic species are supported on materials like amino-functionalized zinc metal-organic frameworks (IRMOF-3) with immobilized copper iodide nanoparticles. nih.gov While this example does not directly involve this compound, it illustrates the principle of using supported catalysts for quinoline-related chemistry. The potential for this compound to be similarly immobilized and used in heterogeneous catalysis remains a viable area for future research.

Corrosion Inhibition Studies

The prevention of metal corrosion is a significant area of research in materials science. Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are often effective corrosion inhibitors, particularly for metals like steel in acidic environments. najah.edu Quinoline and its derivatives have been extensively studied for this purpose. researchgate.netkfupm.edu.sa

Mechanisms of Metal Surface Passivation

The primary mechanism by which quinoline derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. najah.edu This adsorption is facilitated by the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the quinoline ring, with the vacant d-orbitals of the metal atoms. biointerfaceresearch.com This interaction leads to the formation of a coordinated layer that passivates the metal surface.

Studies on various quinoline derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edutandfonline.com The presence of substituents on the quinoline ring can influence the electron density of the molecule and, consequently, its adsorption and inhibition efficiency. The methyl group in this compound, being an electron-donating group, would be expected to increase the electron density on the quinoline ring, potentially enhancing its adsorption and protective capabilities.

Adsorption Behavior on Metal Surfaces

The adsorption of quinoline-based inhibitors on metal surfaces has been found to follow various adsorption isotherms, with the Langmuir adsorption isotherm being frequently reported. najah.edutandfonline.comresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be characterized by thermodynamic parameters such as the free energy of adsorption (ΔG°ads).

The following table summarizes findings from studies on quinoline derivatives, which provide a basis for understanding the potential adsorption behavior of this compound.

Inhibitor ClassMetal/EnvironmentAdsorption IsothermKey FindingsReference
Quinoline DerivativesMild Steel / 0.5 M HClLangmuirInhibition efficiency increases with concentration. capes.gov.br
Quinoline DerivativesMild Steel / 1 M HClLangmuirAct as mixed-type inhibitors. najah.edu
Quinoline DerivativesN80 Steel / 15% HClLangmuirDominantly affect the cathodic reaction. tandfonline.com

These studies collectively indicate that quinoline derivatives are effective corrosion inhibitors due to their strong adsorption onto steel surfaces, a property that this compound is likely to share.

Advanced Functional Materials

The unique properties of the quinoline nucleus also lend themselves to applications in the development of advanced functional materials.

Polymer Additives and Modifiers

Quinoline derivatives have been explored as additives and modifiers for polymers to enhance their properties, such as thermal stability and resistance to photodegradation. mdpi.com The incorporation of quinoline moieties into polymer chains can be achieved through the polymerization of quinoline-containing monomers or by post-polymerization modification.

While direct studies on this compound as a polymer additive are scarce, research on related compounds provides insight into its potential. For example, 8-methacryloxy-quinoline has been copolymerized with monomers like methyl methacrylate (B99206) (MMA) and styrene. researchgate.net The hydroxyl group in this compound could be similarly functionalized to create a polymerizable monomer.

Furthermore, quinoline-based compounds can act as photostabilizers for polymers like poly(methyl methacrylate) (PMMA). mdpi.commdpi.com They can function through various mechanisms, including UV absorption, radical scavenging, and peroxide decomposition. The aromatic structure of the quinoline ring in this compound suggests it could absorb UV radiation, thereby protecting the polymer matrix from photodegradation.

The table below presents research on the use of quinoline and related derivatives in polymer science.

Polymer SystemQuinoline Derivative/FunctionObserved EffectReference
Poly(methyl methacrylate) (PMMA)Pendant Schiff base metal complexesReduced photodecomposition mdpi.com
Acrylate CopolymersQuinoline-based chalcone (B49325) monomerAntimicrobial activity and controlled drug release nih.gov
Poly(methyl methacrylate) (PMMA)8-methacryloxy-quinolineCopolymerization achieved researchgate.net

These examples underscore the potential of incorporating quinoline structures like this compound into polymers to create materials with enhanced stability and functionality.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.